molecular formula C12H17N5O2 B2924822 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxyacetamide CAS No. 2034276-72-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxyacetamide

Cat. No. B2924822
CAS RN: 2034276-72-5
M. Wt: 263.301
InChI Key: QQLMKJGFYODYCE-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . The structure of these compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The synthesis of these compounds often involves reactions such as transamidation, nucleophilic addition with nitrile, and subsequent condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

These derivatives exhibit significant antimicrobial properties . They have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as fungal strains like Candida albicans. Their mode of action often involves the inhibition of essential enzymes or interference with the cell wall synthesis of the microbes .

Enzyme Inhibition

Triazolopyrimidine derivatives are potent enzyme inhibitors . They have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. This enzyme inhibition activity is significant in the treatment of various conditions, including glaucoma, Alzheimer’s disease, and certain types of cancer .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its targets, some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been widely used to design various agents with potential applications in medicinal chemistry . Future research may focus on designing and synthesizing new derivatives with improved properties and activities .

properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-2-19-8-11(18)13-5-3-4-10-6-14-12-15-9-16-17(12)7-10/h6-7,9H,2-5,8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMKJGFYODYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxyacetamide

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